molecular formula C6H7ClN4O2 B2808814 2-[(5-Amino-6-chloropyrimidin-4-yl)amino]acetic acid CAS No. 1344223-97-7

2-[(5-Amino-6-chloropyrimidin-4-yl)amino]acetic acid

Cat. No.: B2808814
CAS No.: 1344223-97-7
M. Wt: 202.6
InChI Key: IKLOAJHAKLJEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-[(5-Amino-6-chloropyrimidin-4-yl)amino]acetic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Amino-6-chloropyrimidin-4-yl)amino]acetic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Amino-6-chloropyrimidin-4-yl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-[(5-Amino-6-chloropyrimidin-4-yl)amino]acetic acid involves its interaction with specific molecular targets. The amino and chlorine substituents on the pyrimidine ring play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Amino-6-chloropyrimidin-4-yl)amino]acetic acid is unique due to the presence of both an amino group and a chlorine atom on the pyrimidine ring, along with an acetic acid moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[(5-amino-6-chloropyrimidin-4-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4O2/c7-5-4(8)6(11-2-10-5)9-1-3(12)13/h2H,1,8H2,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLOAJHAKLJEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)N)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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